molecular formula C16H21NO B13106792 9a-Benzylhexahydro-2H-quinolizin-1(6H)-one CAS No. 61546-89-2

9a-Benzylhexahydro-2H-quinolizin-1(6H)-one

Cat. No.: B13106792
CAS No.: 61546-89-2
M. Wt: 243.34 g/mol
InChI Key: QNMHGCJCZJENOU-UHFFFAOYSA-N
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Description

9a-Benzylhexahydro-2H-quinolizin-1(6H)-one is an organic compound that belongs to the class of quinolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinolizine core with a benzyl group attached at the 9a position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-Benzylhexahydro-2H-quinolizin-1(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9a-Benzylhexahydro-2H-quinolizin-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 9a-Benzylhexahydro-2H-quinolizin-1(6H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Other compounds with a quinolizine core structure.

    Benzyl-substituted Compounds: Compounds with a benzyl group attached to different positions.

Uniqueness

9a-Benzylhexahydro-2H-quinolizin-1(6H)-one is unique due to its specific substitution pattern and potential biological activities. Comparing its properties with similar compounds can help highlight its distinct features and potential advantages.

Properties

CAS No.

61546-89-2

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

9a-benzyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-1-one

InChI

InChI=1S/C16H21NO/c18-15-9-6-12-17-11-5-4-10-16(15,17)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2

InChI Key

QNMHGCJCZJENOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(=O)C2(C1)CC3=CC=CC=C3

Origin of Product

United States

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